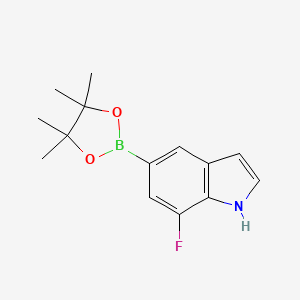

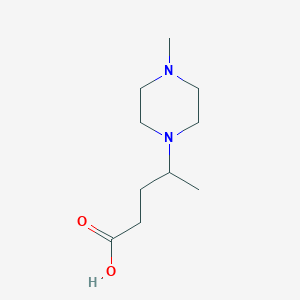

4-(4-Methyl-piperazin-1-yl)-pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives can be complex and is not explicitly detailed in the provided papers for the exact compound 4-(4-Methyl-piperazin-1-yl)-pentanoic acid. However, the synthesis of related compounds, such as piperazinyl glutamate pyridines, involves techniques like polymer-assisted solution-phase (PASP) parallel library synthesis, which is a method used to discover new compounds with desired biological activities . This method could potentially be adapted for the synthesis of 4-(4-Methyl-piperazin-1-yl)-pentanoic acid by modifying the functional groups attached to the piperazine ring.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. In the case of piperazinyl glutamate pyridines, modifications at the 4-position of the pyridine ring and the terminal nitrogen of the piperazine ring were found to optimize pharmacokinetic and physicochemical properties . These structural analyses are important for understanding how changes in the piperazine ring can affect the overall properties of the compound.

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite specific. For instance, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives leads to the synthesis of highly conjugated bisindolyl-p-quinone derivatives . This indicates that piperazine compounds can participate in complex reactions, such as Michael addition and oxidation, which could be relevant when considering the reactivity of 4-(4-Methyl-piperazin-1-yl)-pentanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the presence of phosphonic acid groups in piperidin-1-yl-phosphonic acid and (4-phosphono-piperazin-1-yl) phosphonic acid contributes to their ability to inhibit iron corrosion in sodium chloride media . This suggests that the functional groups attached to the piperazine ring are key determinants of the compound's properties, such as solubility, stability, and reactivity. The exact properties of 4-(4-Methyl-piperazin-1-yl)-pentanoic acid would need to be determined through experimental studies, taking into account the influence of the methyl group and the pentanoic acid moiety on the piperazine ring.

Scientific Research Applications

Piperazine Derivatives as P2Y12 Antagonists

A study explored piperazinyl glutamate pyridines, including compounds with 4-(4-methyl-piperazin-1-yl)-pentanoic acid, as potent P2Y12 antagonists for inhibiting platelet aggregation. These compounds showed promising results in human platelet-rich plasma assays, with good in vivo efficacy and oral bioavailability, indicating potential applications in cardiovascular diseases (Parlow et al., 2010).

Anti-Bacterial and Biofilm Inhibiting Agents

A novel series of bis(pyrazole-benzofuran) hybrids with piperazine linkers, related to 4-(4-methyl-piperazin-1-yl)-pentanoic acid, demonstrated significant antibacterial efficacies. One compound particularly showed potent biofilm inhibition activities, surpassing the reference drug Ciprofloxacin. These derivatives also displayed inhibitory activities against the MurB enzyme, suggesting their potential in combating bacterial resistance (Mekky & Sanad, 2020).

Anti-Cancer Activities

A study on a heterocyclic compound, which includes a structure related to 4-(4-methyl-piperazin-1-yl)-pentanoic acid, evaluated its anti-bone cancer activity. This compound demonstrated effectiveness against human bone cancer cell lines, and molecular docking investigations suggested potential antiviral activity (Lv et al., 2019).

Optical Spectroscopy and Drug Binding Studies

Research into piperazine derivatives, akin to 4-(4-methyl-piperazin-1-yl)-pentanoic acid, has revealed insights into their interaction with biological molecules like bovine serum albumin (BSA). This includes investigations of optical spectroscopic properties and computational binding modes, which are crucial for understanding the pharmacokinetic mechanisms of these drugs (Karthikeyan et al., 2015).

Safety And Hazards

There is no specific safety and hazard information available for “4-(4-Methyl-piperazin-1-yl)-pentanoic acid”. However, similar compounds may cause eye irritation27.

Future Directions

There is no specific information available on the future directions of “4-(4-Methyl-piperazin-1-yl)-pentanoic acid”. However, given the importance of piperazine derivatives in pharmaceuticals, further research into similar compounds is likely28.

Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here. Always consult with a qualified professional or scientist for accurate information.

properties

IUPAC Name |

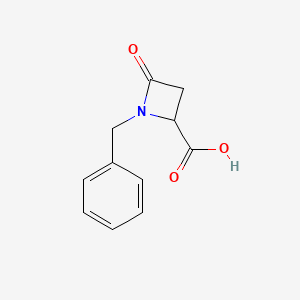

4-(4-methylpiperazin-1-yl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(3-4-10(13)14)12-7-5-11(2)6-8-12/h9H,3-8H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULHAHRISZYSAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)N1CCN(CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methyl-piperazin-1-yl)-pentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B1320013.png)

![3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine](/img/structure/B1320027.png)